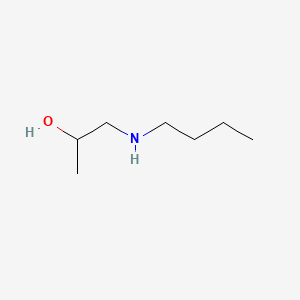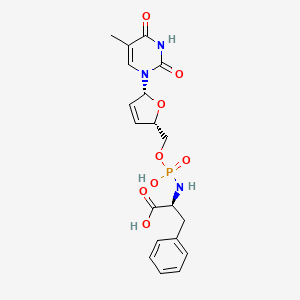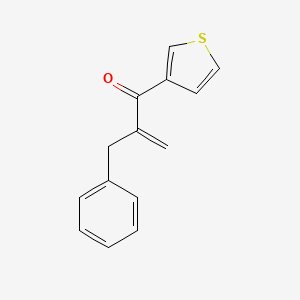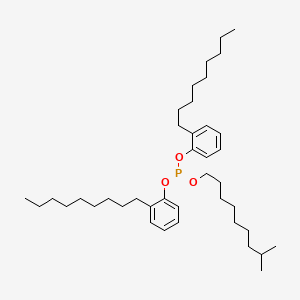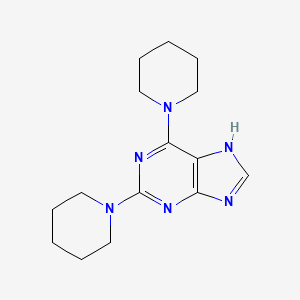
Diheptadecyl adipate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diheptadecyl adipate is an organic compound with the molecular formula C40H78O4. It is an ester derived from adipic acid and heptadecanol. This compound is known for its use as a plasticizer, which enhances the flexibility and durability of materials, particularly in the production of polymers and resins.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diheptadecyl adipate is typically synthesized through an esterification reaction between adipic acid and heptadecanol. The reaction involves heating adipic acid and heptadecanol in the presence of a catalyst, such as sulfuric acid or a solid superacid resin, to facilitate the esterification process. The reaction is carried out under reflux conditions to remove water formed during the reaction, thus driving the equilibrium towards the formation of the ester.
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques, such as distillation, ensures high yield and purity of the product. The choice of catalyst and reaction conditions is optimized to minimize side reactions and enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Diheptadecyl adipate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breakdown of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of adipic acid and heptadecanol. Transesterification involves the exchange of the alkoxy group of the ester with another alcohol, facilitated by an acid or base catalyst.
Common Reagents and Conditions
Hydrolysis: Water, acid (e.g., sulfuric acid) or base (e.g., sodium hydroxide)
Transesterification: Alcohol (e.g., methanol), acid (e.g., sulfuric acid) or base (e.g., sodium methoxide)
Major Products Formed
Hydrolysis: Adipic acid and heptadecanol
Transesterification: New ester and alcohol (e.g., methyl adipate and heptadecanol)
Scientific Research Applications
Diheptadecyl adipate finds applications in various scientific research fields:
Chemistry: Used as a plasticizer in the synthesis of polymers and resins, enhancing their flexibility and durability.
Biology: Investigated for its biocompatibility and potential use in biomedical applications, such as drug delivery systems.
Medicine: Explored for its potential as a component in pharmaceutical formulations to improve the mechanical properties of drug delivery devices.
Industry: Utilized in the production of biodegradable films and coatings, contributing to the development of sustainable materials.
Mechanism of Action
The primary mechanism of action of diheptadecyl adipate as a plasticizer involves its ability to intercalate between polymer chains, reducing intermolecular forces and increasing the mobility of the polymer chains. This results in enhanced flexibility and reduced brittleness of the material. The molecular targets include the polymer chains, and the pathways involved are related to the physical interactions between the plasticizer and the polymer matrix.
Comparison with Similar Compounds
Similar Compounds
- Diisodecyl adipate
- Dioctyl adipate
- Dimethyl adipate
Comparison
Diheptadecyl adipate is unique in its longer alkyl chain length compared to other adipate esters like diisodecyl adipate and dioctyl adipate. This longer chain length contributes to its higher molecular weight and potentially different physical properties, such as melting point and viscosity. Additionally, the specific applications and performance characteristics of this compound may vary based on its unique structural attributes.
Properties
CAS No. |
26719-27-7 |
|---|---|
Molecular Formula |
C40H78O4 |
Molecular Weight |
623.0 g/mol |
IUPAC Name |
diheptadecyl hexanedioate |
InChI |
InChI=1S/C40H78O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33-37-43-39(41)35-31-32-36-40(42)44-38-34-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-38H2,1-2H3 |
InChI Key |
YKRHAKBRUIVEOW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCOC(=O)CCCCC(=O)OCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



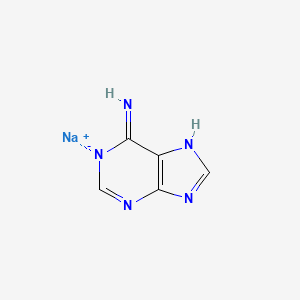
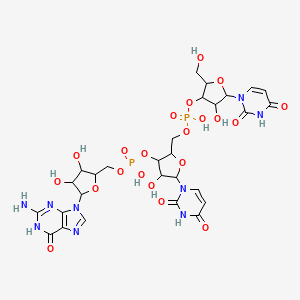
![ethyl N-[bis[(ethoxycarbonylamino)carbamothioylamino]phosphorylcarbamothioylamino]carbamate](/img/structure/B12655348.png)
